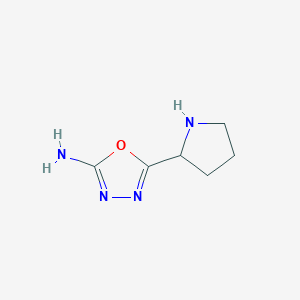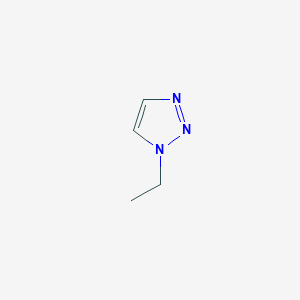
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide, also known as DPA-714, is a synthetic compound that belongs to the family of acetamide derivatives. It has been extensively studied for its potential as a radioligand for imaging neuroinflammation in the brain.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide binds to the translocator protein (TSPO), which is located on the outer mitochondrial membrane of cells. TSPO is involved in the regulation of several cellular processes, including cholesterol transport, apoptosis, and inflammation. By binding to TSPO, this compound can modulate these processes and reduce inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in the brain by modulating the activity of microglia, which are immune cells that play a key role in neuroinflammation. By reducing microglial activation, this compound can decrease the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide as a radioligand is its high affinity and selectivity for TSPO. This allows for accurate and specific imaging of neuroinflammation in the brain. However, this compound has a relatively short half-life, which can limit its use in longitudinal studies. Additionally, the synthesis of this compound is complex and time-consuming, which can make it difficult to produce large quantities for clinical use.
Direcciones Futuras
There are several future directions for the use of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide in scientific research. One area of interest is the development of new TSPO ligands that have longer half-lives and better pharmacokinetic properties. Another area of interest is the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to provide a more comprehensive picture of neuroinflammation in the brain. Additionally, this compound could be used to study the role of neuroinflammation in other neurological disorders, such as epilepsy and traumatic brain injury.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide involves a multistep process that starts with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-ethylacetoacetate. This intermediate is then reacted with hydrazine hydrate and 4-ethyl-6-oxo-2-phenylpyrimidine-1(6H)-acetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential as a radioligand for imaging neuroinflammation in the brain. Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. By using this compound as a radioligand, researchers can visualize and quantify the extent of neuroinflammation in the brain, which can help in the diagnosis and monitoring of these disorders.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-12-21(27)25(22(23-16)15-8-6-5-7-9-15)14-20(26)24-18-13-17(28-2)10-11-19(18)29-3/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIXTNZKZHVVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate](/img/structure/B2718423.png)
![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)
![Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2718427.png)
![2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2718429.png)




